molecular formula C9H7FN2O2 B2505756 8-fluoro-3-methylquinazoline-2,4(1H,3H)-dione CAS No. 1781078-74-7

8-fluoro-3-methylquinazoline-2,4(1H,3H)-dione

Cat. No. B2505756
CAS RN: 1781078-74-7
M. Wt: 194.165
InChI Key: RVLGUERABLZNMQ-UHFFFAOYSA-N
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Description

The compound 8-fluoro-3-methylquinazoline-2,4(1H,3H)-dione is a derivative of quinazoline, a bicyclic compound consisting of two fused six-membered rings, a benzene ring, and a pyrimidine ring. The specific structure mentioned suggests the presence of a fluoro group at the 8th position and a methyl group at the 3rd position of the quinazoline scaffold. While the provided papers do not directly discuss this compound, they do provide insights into the chemical behavior of structurally related compounds.

Synthesis Analysis

The synthesis of quinazoline derivatives typically involves the construction of the bicyclic ring system, followed by functionalization at specific positions on the rings. Although the papers provided do not detail the synthesis of this compound, they do mention structural modifications at various positions on related quinazoline and quinolone compounds, which can be informative for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is crucial for their biological activity. The presence of substituents such as a fluoro group can significantly affect the molecule's electronic distribution, conformation, and overall reactivity. The papers provided discuss the effects of structural modifications on isothiazoloquinolones, which are structurally similar to quinazolines, indicating that such modifications can enhance antibacterial activity and reduce cytotoxicity .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the nature of the substituents and the reaction conditions. The first paper discusses a quinoline derivative that exhibits metal ion sensing properties, suggesting that the quinoline core can interact with metal ions, which may also be relevant for quinazoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of a fluoro group can increase the compound's lipophilicity and potentially its ability to cross biological membranes. The papers provided do not directly discuss the physical and chemical properties of this compound, but they do provide insights into how structural modifications can affect the properties of related compounds .

Scientific Research Applications

Modification of the Perkow Reaction

Research has shown the use of substituted 3-(fluoroacyloxy)quinoline-2,4(1H,3H)-diones, including 3-(fluoroiodoacetoxy) derivatives, in modifications of the Perkow reaction. This process involves triethyl phosphite to afford either the product of the Perkow reaction or the corresponding 4-ethoxyquinolin-2(1H)-one, highlighting the role of the fluorocarboxylate anion as the leaving group. This application restricts the use of intramolecular Horner-Wadsworth-Emmons synthesis for modifying quinoline-2,4(1H,3H)-diones by the annulation of fluorinated but-2-enolide rings (Paleta et al., 2005).

Synthesis of Derivatives

Another area of application is the synthesis of 3-methylquinazolin-4(3H)-one derivatives through oxidation processes. These studies involve the oxidation of 3-methyl-2-sulfanylquinazolin-4(3H)-one to produce various derivatives, including the target compound, which suggests a broad utility in synthesizing related compounds for further chemical and pharmacological exploration (Lezina et al., 2012).

Antitumor Activity

Research on the design, synthesis, and biological evaluation of triazolyl- and triazinyl-quinazolinediones as potential antitumor agents shows significant promise. Novel derivatives were synthesized and evaluated for antitumor activity against human cell lines, highlighting the compound's potential in therapeutic applications (Al-Romaizan et al., 2019).

Antibacterial Properties

Studies have also explored the antibacterial properties of derivatives, such as the synthesis of novel antibacterial 8-chloroquinolones. These compounds demonstrate potent antibacterial activities against both Gram-positive and Gram-negative bacteria, underscoring the compound's relevance in developing new antibacterial agents (Kuramoto et al., 2003).

properties

IUPAC Name

8-fluoro-3-methyl-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-12-8(13)5-3-2-4-6(10)7(5)11-9(12)14/h2-4H,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLGUERABLZNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CC=C2)F)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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